molecular formula C11H14F3N3O B2437926 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2097859-65-7

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B2437926
CAS No.: 2097859-65-7
M. Wt: 261.248
InChI Key: VKUPDPBZANORLR-UHFFFAOYSA-N
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Description

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of a trifluoromethyl group and a piperidine ring in its structure contributes to its distinctive chemical properties and biological activities.

Mechanism of Action

Mode of Action

The exact mode of action of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of DIPEA/DMF at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is unique due to the combination of its trifluoromethyl group and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-16-7-4-15-9(10(16)18)17-5-2-8(3-6-17)11(12,13)14/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPDPBZANORLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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